3-(Methylamino)cyclobutan-1-OL
Overview
Description
3-(Methylamino)cyclobutan-1-OL is a chemical compound with the molecular formula C5H11NO . It is also known by other names such as 3-(Methylamino)cyclobutanol and trans-3-(Methylamino)cyclobutan-1-ol . The compound has a molecular weight of 101.15 g/mol .
Molecular Structure Analysis
The InChI code for 3-(Methylamino)cyclobutan-1-OL isInChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3
. The Canonical SMILES representation is CNC1CC(C1)O
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.3 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 101.084063974 g/mol .Scientific Research Applications
Natural Product Synthesis and Biological Activities
Cyclobutane-containing alkaloids, including compounds related to "3-(Methylamino)cyclobutan-1-OL," have been identified in both terrestrial and marine species. These compounds are noted for their wide range of biological activities, such as antimicrobial, antibacterial, antitumor effects, among others. Research has emphasized the importance of cyclobutane-containing alkaloids in drug discovery due to their structural uniqueness and biological efficacy. These findings suggest that "3-(Methylamino)cyclobutan-1-OL" could play a role in synthesizing novel compounds with similar bioactivities, potentially leading to new therapeutic agents (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Structural Diversity and Bioactivities
The structural diversity of cyclobutane-containing natural products arises from [2 + 2]-type cycloaddition reactions. These compounds, related to "3-(Methylamino)cyclobutan-1-OL," have attracted attention due to their complex architectures and varied biological effects. Studies have highlighted the importance of these compounds in understanding biochemical processes and their potential as leads for the development of new drugs. The exploration of these compounds' structural diversity and bioactivities provides a foundation for future research into their mechanisms of action and applications in medicine (Yang, Jia, Song, & Huang, 2022).
Applications in Drug Discovery
Research has also focused on the inhibition of DNA methyltransferase enzymes, highlighting the potential therapeutic applications of cyclobutane-containing compounds in cancer treatment. By inhibiting DNA methylation, these compounds can restore the expression of tumor suppressor genes, demonstrating antitumor effects in both in vitro and in vivo models. This suggests that compounds like "3-(Methylamino)cyclobutan-1-OL" could be explored for their utility in developing novel cancer therapies (Goffin & Eisenhauer, 2002).
Safety and Hazards
The safety data sheet for 3-(Methylamino)cyclobutan-1-OL suggests that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .
properties
IUPAC Name |
3-(methylamino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLQGNZKHKBJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712429, DTXSID201300712 | |
Record name | 3-(Methylamino)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Methylamino)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)cyclobutan-1-OL | |
CAS RN |
1354952-94-5, 1033710-19-8 | |
Record name | 3-(Methylamino)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Methylamino)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,3r)-3-(methylamino)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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